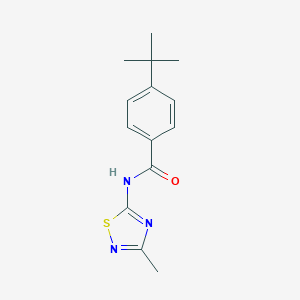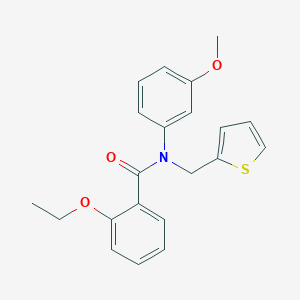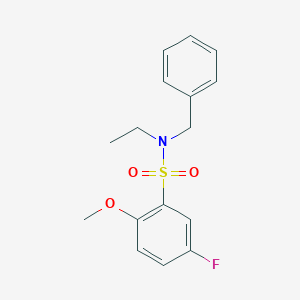
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Mecanismo De Acción
The exact mechanism of action of 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It may also interact with cell membranes and proteins, altering their function and leading to physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the growth and proliferation of cancer cells. It may also have antioxidant properties, protecting cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, its low solubility in water may limit its use in certain applications, and its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
Future research on 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide could focus on elucidating its mechanism of action and identifying its molecular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic properties. In addition, further studies could investigate its potential as a material for organic electronic devices, as well as its use as a corrosion inhibitor for metals.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate which is then converted into the final product by hydrolysis using an acid such as hydrochloric acid.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In addition, it has been investigated for its potential as a corrosion inhibitor for metals, and as a material for organic electronic devices.
Propiedades
Nombre del producto |
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
|---|---|
Fórmula molecular |
C14H17N3OS |
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS/c1-9-15-13(19-17-9)16-12(18)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,15,16,17,18) |
Clave InChI |
VZMODHLFAFIGMM-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)

![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)


![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)

![5-(4-ethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide](/img/structure/B257379.png)